molecular formula C19H28N4O6S2 B193784 Cefathiamidine CAS No. 33075-00-2

Cefathiamidine

Cat. No. B193784
CAS RN: 33075-00-2
M. Wt: 472.6 g/mol
InChI Key: JYXACOFERDBGGQ-RHSMWYFYSA-N
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Description

Cefathiamidine is a cephalosporin antibacterial drug indicated for the treatment of various infections due to susceptible bacteria . It is used to treat pharyngitis/tonsillitis, acute bacterial otitis media, acute bacterial maxillary sinusitis, acute bacterial exacerbations of chronic bronchitis, uncomplicated skin and skin-structure infections, uncomplicated urinary tract infections, uncomplicated gonorrhea, and early Lyme disease .


Synthesis Analysis

The synthesis of Cefathiamidine involves two steps . The first step involves preparing cefathiamidine acid through the reaction between 7-ACA and bromoacetyl bromide . The second step involves reacting N, N-diisopropyl thiourea with ethyl chloroacetate, further carrying out acylation reaction by using thionyl chloride, and then reacting with silanized 7-ACA to generate cefathiamidine .


Molecular Structure Analysis

The molecular formula of Cefathiamidine is C19H28N4O6S2 . Its molecular weight is 472.58 . The structure of Cefathiamidine can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

Cefathiamidine has shown good antimicrobial activities against both Gram-negative and Gram-positive bacteria . It is highly effective for in vitro killing enterococci .


Physical And Chemical Properties Analysis

Cefathiamidine has a molecular weight of 472.58 and a molecular formula of C19H28N4O6S2 . It is stored at -20°C as a powder for up to 3 years, and in solvent at -80°C for up to 1 year .

Scientific Research Applications

Treatment of Bacterial Infections

Cefathiamidine, a first-generation cephalosporin, is approved by the China Food and Drug Administration for the treatment of adults and children with infections due to susceptible bacteria . It is one of the most commonly used cephalosporins in Chinese pharmacoepidemiology studies .

Pediatric Hematologic Infections

Cefathiamidine has been used in the treatment of hematologic infections in children . A population pharmacokinetics study was conducted to optimize the dosing of cefathiamidine in children with hematologic infections .

Empirical Antimicrobial Therapy in Children with Augmented Renal Clearance (ARC)

Cefathiamidine is frequently used as empirical antimicrobial therapy in children with ARC . However, pharmacokinetic studies in infants were lacking, so a population pharmacokinetic study was conducted to determine optimal dosing regimens of cefathiamidine .

Treatment against Haemophilus Influenzae Infections

A dosing regimen of 100 mg/kg/day cefathiamidine q6h should be used in clinical practice against H. influenza infections .

Treatment in Infants with ARC

A population pharmacokinetics study was conducted in 20 infants (age range, 0.35–1.86 years) with ARC . The study aimed to determine optimal dosing regimens of cefathiamidine .

Dosing Optimization

Population pharmacokinetics and dosing optimization of cefathiamidine have been studied in children with hematologic infection . The study aimed to evaluate the population pharmacokinetics of cefathiamidine in children and to define the appropriate dose in order to optimize cefathiamidine treatment .

Mechanism of Action

Target of Action

Cefathiamidine, a first-generation cephalosporin, primarily targets the penicillin-binding proteins (PBPs) in bacteria . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the shape and structural integrity of the bacterial cell .

Mode of Action

Cefathiamidine acts as an inhibitor of PBPs . By binding to these proteins, it interferes with the final step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to cell wall instability, eventually causing cell lysis and death .

Pharmacokinetics

Cefathiamidine’s pharmacokinetics have been studied in infants with augmented renal clearance (ARC). The data from these studies were best fitted with a one-compartment model. Allometrically scaled weight and age were identified as significant covariates influencing cefathiamidine pharmacokinetics . The median values of estimated clearance and the volume of distribution were 0.22 L/h/kg and 0.34 L/kg, respectively . These findings suggest that dosing adjustments may be necessary in pediatric patients with ARC to ensure optimal therapeutic outcomes .

Result of Action

The primary result of cefathiamidine’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, cefathiamidine causes the bacterial cells to become unstable and eventually lyse. This antibacterial effect makes cefathiamidine effective in treating various bacterial infections .

Action Environment

The efficacy and stability of cefathiamidine can be influenced by various environmental factors. For instance, in the case of ARC in pediatric patients, the increased renal clearance can lead to subtherapeutic antibiotic concentrations, potentially leading to worse clinical outcomes . Therefore, understanding the patient’s physiological state and adjusting the dosing regimen accordingly is crucial for the effective use of cefathiamidine .

Safety and Hazards

Cefathiamidine should be handled with care to avoid inhalation and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling Cefathiamidine . In case of accidental ingestion or contact, medical attention should be sought immediately .

Future Directions

Future studies should focus on the MIC distribution for Cefathiamidine with respect to strains . Also, there is a need for population pharmacokinetics studies in children with hematologic disease . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day Cefathiamidine q6h is required for effective treatment against Haemophilus influenzae .

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28)/t14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXACOFERDBGGQ-RHSMWYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=NC(C)C)SCC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefathiamidine

CAS RN

33075-00-2
Record name Cefathiamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33075-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefathiamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033075002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFATHIAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7CAS5T8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Cefathiamidine?

A1: Cefathiamidine, like other beta-lactam antibiotics, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, leading to bacterial cell lysis and death.

Q2: Which bacterial species are generally susceptible to Cefathiamidine?

A2: Cefathiamidine exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. [, , , , ]

Q3: Has Cefathiamidine demonstrated efficacy in treating specific infections?

A3: Studies have investigated the use of Cefathiamidine in treating various infections, including lower respiratory tract infections in children, [] acute bacterial sinusitis, [] hemopathy-associated infections, [] and acute infectious diarrhea in children. []

Q4: Are there studies comparing Cefathiamidine's efficacy with other antibiotics?

A4: Yes, researchers have compared the efficacy of Cefathiamidine to other antibiotics like Cefazolin, Cefuroxime, and Ceftazidime in treating infections such as pneumonia in children and gynecological infections. [, , ]

Q5: What are the key pharmacokinetic parameters of Cefathiamidine in different populations?

A5: Studies have investigated the pharmacokinetics of Cefathiamidine in dogs [] and children, including those with hematologic infections and augmented renal clearance. [, , ] These studies provide insights into parameters like elimination half-life, volume of distribution, and clearance.

Q6: Have any studies explored dosage optimization for Cefathiamidine in specific populations?

A6: Yes, research suggests that the currently used dosage regimens might need adjustments to achieve optimal therapeutic concentrations in children, especially those with augmented renal clearance. [, , ]

Q7: Does Cefathiamidine exhibit synergistic effects when combined with other antimicrobial agents?

A7: Research indicates that Cefathiamidine exhibits synergistic or additive effects when combined with various antibiotics, including fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Gatifloxacin), aminoglycosides (e.g., Gentamicin, Amikacin, Netilmicin), and Vancomycin. [, , , , , , , , , ]

Q8: What are the known mechanisms of resistance to Cefathiamidine?

A8: While the provided research doesn't delve deeply into resistance mechanisms, it highlights the emergence of bacterial resistance to Cefathiamidine. [] Further research is needed to elucidate specific resistance mechanisms.

Q9: Are there different formulations of Cefathiamidine available?

A9: Research mentions the availability of Cefathiamidine for injection. [, ] Studies have explored the stability and compatibility of Cefathiamidine for injection when mixed with other drugs like Gatifloxacin and Lornoxicam. [, ]

Q10: What is known about the stability of Cefathiamidine under different conditions?

A10: Studies have investigated the stability of Cefathiamidine formulations under different conditions, including compatibility with other drugs and storage stability. [, , ]

Q11: What approaches have been explored to enhance the stability and solubility of Cefathiamidine?

A11: Researchers have investigated novel crystal forms of Cefathiamidine, aiming to improve its stability and solubility. [, , ]

Q12: What analytical techniques are employed to quantify Cefathiamidine?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is commonly employed for Cefathiamidine quantification. [, , ]

Q13: Have any studies identified impurities in Cefathiamidine?

A13: Research has focused on identifying impurities in Cefathiamidine using techniques like LC-MS. Degradation products like Deacetylcefathiamidine and Cefathiamidine lactone have been identified. [, ]

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